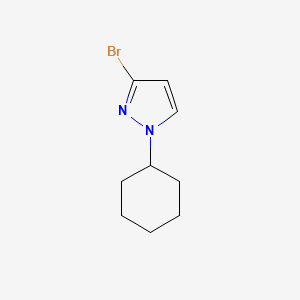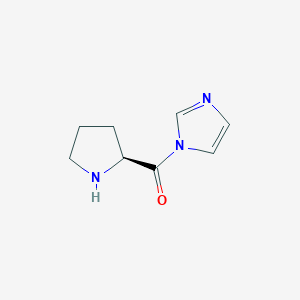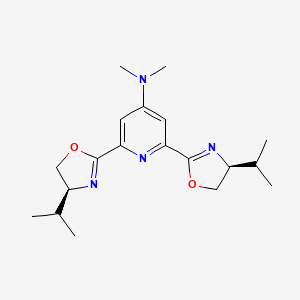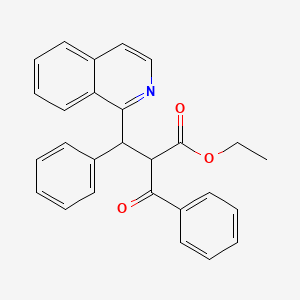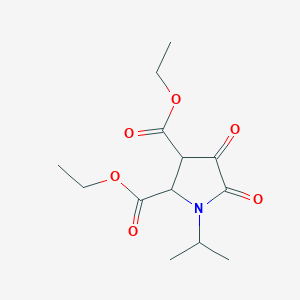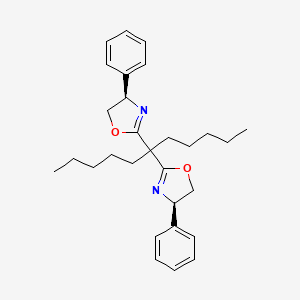
(4R,4'R)-2,2'-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis-oxazoline ligands. These compounds are known for their applications in asymmetric catalysis, particularly in the synthesis of chiral molecules. The presence of the phenyl groups and the undecane backbone contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the reaction of an appropriate diol with a phenyl-substituted oxazoline under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride, which facilitate the formation of the oxazoline rings.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenol derivatives.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction can produce amino alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are important in the production of pharmaceuticals and agrochemicals.
Biology
The compound may also find applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, chiral ligands like (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) are used in the synthesis of chiral drugs, which can have different therapeutic effects compared to their racemic mixtures.
Industry
Industrially, this compound can be used in the production of fine chemicals and materials that require high levels of enantiomeric purity.
Mécanisme D'action
The mechanism of action of (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,4’R)-2,2’-(Butane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Hexane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
Compared to similar compounds, (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a longer undecane backbone, which may influence its steric and electronic properties. This can result in different catalytic activities and selectivities in asymmetric reactions.
Propriétés
Formule moléculaire |
C29H38N2O2 |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]undecan-6-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H38N2O2/c1-3-5-13-19-29(20-14-6-4-2,27-30-25(21-32-27)23-15-9-7-10-16-23)28-31-26(22-33-28)24-17-11-8-12-18-24/h7-12,15-18,25-26H,3-6,13-14,19-22H2,1-2H3/t25-,26-/m0/s1 |
Clé InChI |
JTVAPZDLNJXSSK-UIOOFZCWSA-N |
SMILES isomérique |
CCCCCC(CCCCC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
SMILES canonique |
CCCCCC(CCCCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


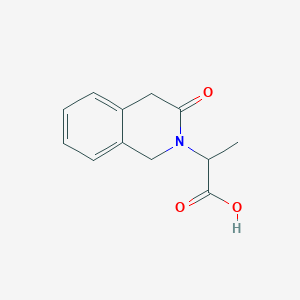
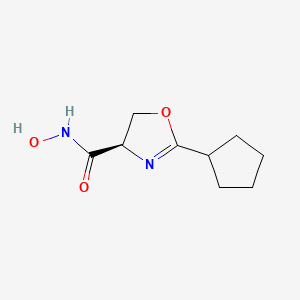
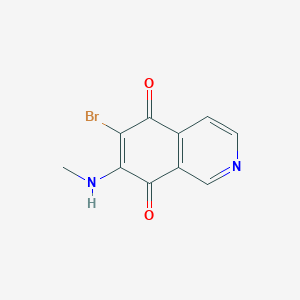
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
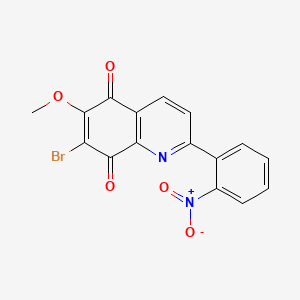
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
